

Spectroscopic Analysis of 4-Phenoxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Phenoxybenzoic acid

Cat. No.: B045581

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This guide provides a comprehensive overview of the key spectroscopic data for **4-Phenoxybenzoic acid** (CAS No. 2215-77-2), a compound of interest in pharmaceutical and materials science research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characterization of this molecule.

Spectroscopic Data Summary

The quantitative spectroscopic data for **4-Phenoxybenzoic acid** are summarized in the tables below. These tables provide a clear and concise presentation of the key spectral features for easy reference and comparison.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of **4-Phenoxybenzoic acid** was analyzed in Chloroform-d (CDCl₃) at 400 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to Tetramethylsilane (TMS). The data presented is an interpretation of the spectrum available from public databases.^{[1][2]}

Chemical Shift (δ) ppm	Multiplicity	Integration (Relative No. of H)	Assignment
~8.08	Doublet	2H	Aromatic H (ortho to -COOH)
~7.41	Triplet	2H	Aromatic H (meta to -OPh)
~7.21	Triplet	1H	Aromatic H (para to -OPh)
~7.09	Doublet	2H	Aromatic H (meta to -COOH)
~7.03	Doublet	2H	Aromatic H (ortho to -OPh)
Not Observed (Expected ~10-13)	Broad Singlet	1H	Carboxylic Acid H (-COOH)

Note: The acidic proton of the carboxylic acid is often not observed in CDCl_3 due to hydrogen-deuterium exchange with trace amounts of D_2O or it may appear as a very broad signal.

^{13}C NMR Spectroscopy Data

Detailed experimental ^{13}C NMR data for **4-Phenoxybenzoic acid** is not readily available in the public spectral databases searched.^{[1][3]} For a complete structural elucidation, acquisition of a ^{13}C NMR spectrum would be a necessary step.

Infrared (IR) Spectroscopy Data

The following table lists the major characteristic absorption bands from the gas-phase infrared spectrum of **4-Phenoxybenzoic acid**.^[3] The positions are given in wavenumbers (cm^{-1}).

Wavenumber (cm ⁻¹)	Functional Group Assignment	Vibrational Mode
~3580	O-H (Carboxylic Acid)	Stretching (monomer)
~3070	C-H (Aromatic)	Stretching
~1760	C=O (Carboxylic Acid)	Stretching
~1600, ~1490	C=C (Aromatic)	Ring Stretching
~1240	C-O (Ether)	Asymmetric Stretching
~1200	C-O (Carboxylic Acid)	Stretching
~930	O-H (Carboxylic Acid)	Out-of-Plane Bending (dimer)

Mass Spectrometry (MS) Data

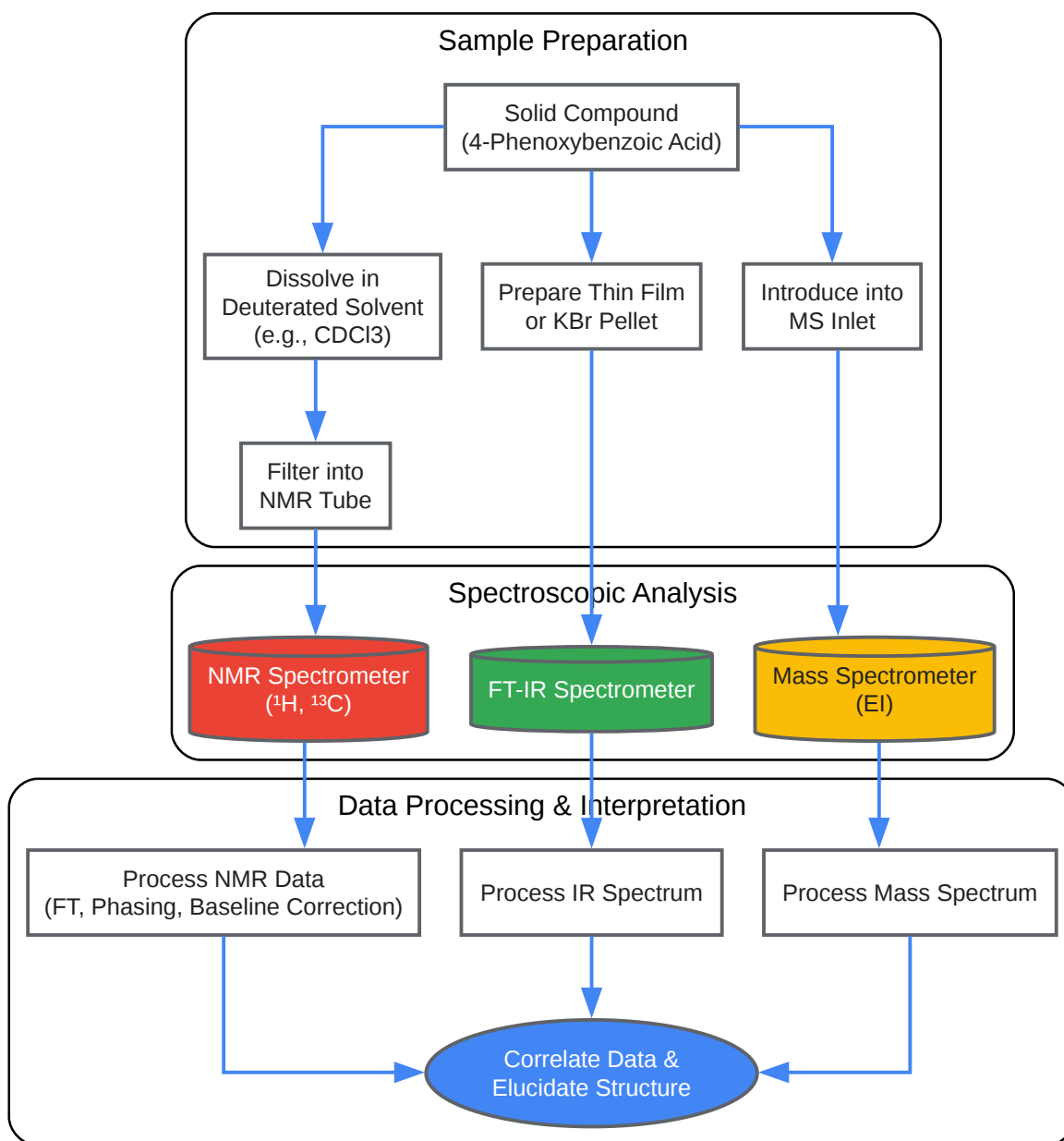
The mass spectrum was obtained by electron ionization (EI). The table below lists the key mass-to-charge ratios (m/z) and their relative intensities. The molecular weight of **4-Phenoxybenzoic acid** is 214.22 g/mol .[\[1\]](#)[\[4\]](#)

m/z	Relative Intensity (%)	Assignment
214	100	$[M]^+$ (Molecular Ion)
197	28.7	$[M - OH]^+$
169	9.9	$[M - COOH]^+$
141	9.4	$[C_9H_5O]^+$
77	6.1	$[C_6H_5]^+$ (Phenyl cation)
51	3.3	$[C_4H_3]^+$

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound such as **4-Phenoxybenzoic acid**.

General Workflow for Spectroscopic Analysis

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Caption: Workflow for Spectroscopic Analysis.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh approximately 5-25 mg of **4-Phenoxybenzoic acid** for ^1H NMR (or 50-100 mg for ^{13}C NMR) into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3).
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
 - Cap the NMR tube to prevent solvent evaporation.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
 - Place the sample into the NMR magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be done manually or automatically.
 - Tune and match the probe to the desired nucleus (^1H or ^{13}C).
 - Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay).

- Acquire the NMR data.
- Data Processing:
 - Apply a Fourier transform (FT) to the raw free induction decay (FID) data.
 - Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
 - Apply baseline correction to obtain a flat baseline.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS ($\delta = 0.00$ ppm).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film Method):
 - Place a small amount (a few milligrams) of **4-Phenoxybenzoic acid** into a small vial.
 - Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid.
 - Using a pipette, place a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
 - Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.
 - If the resulting film is too thin (weak peaks), add another drop of the solution and let it evaporate. If it is too thick (peaks are too intense and broad), clean the plate and prepare a more dilute solution.
- Data Acquisition:
 - Place the salt plate into the sample holder of the FT-IR spectrometer.

- Acquire a background spectrum of the empty sample compartment to subtract atmospheric (CO_2 and H_2O) absorptions.
- Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
 - Label the significant peaks with their corresponding wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction and Ionization (Electron Ionization - EI):
 - Introduce a small amount of the solid **4-Phenoxybenzoic acid** into the ion source, typically via a direct insertion probe.
 - Heat the probe to volatilize the sample into the gas phase within the high vacuum of the ion source.
 - Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, forming a molecular ion ($[\text{M}]^+$), and to fragment into smaller, charged species.
- Mass Analysis:
 - Accelerate the newly formed ions out of the ion source using an electric potential.
 - Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a magnetic sector or a quadrupole).
- Detection:
 - The separated ions are detected by an electron multiplier or similar detector. The detector generates a signal that is proportional to the abundance of ions at each m/z value.

- Data Processing:
 - The instrument's software plots the relative abundance of the ions versus their m/z ratio to generate a mass spectrum.
 - Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information. The base peak is the most intense peak in the spectrum and is assigned a relative intensity of 100%.

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